CP-91149 - 186392-40-5

CP-91149

Catalog Number: EVT-265047
CAS Number: 186392-40-5
Molecular Formula: C21H22ClN3O3
Molecular Weight: 399.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1H-Indole-2-carboxamide, 5-chloro-N-((1S,2R)-3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl)-, commonly known as CP-91149, is a potent and selective allosteric inhibitor of glycogen phosphorylase (GP), particularly the liver isoform (HLGPa) [, ]. This compound plays a crucial role in scientific research, serving as a valuable tool for investigating glycogen metabolism, particularly in the context of metabolic disorders like type 2 diabetes [, ].

1,4-Dideoxy-1,4-imino-D-arabinitol (DAB)

Compound Description: DAB is another allosteric inhibitor of glycogen phosphorylase. Unlike CP-91149, which promotes dephosphorylation of the enzyme, DAB induces a small degree of phosphorylation of glycogen phosphorylase []. Despite this contrasting effect on the enzyme's phosphorylation state, DAB effectively inhibits glycogenolysis in both the absence and presence of glucagon []. This inhibition can be attributed to its strong allosteric inhibition of the active form of glycogen phosphorylase (phosphorylase a) [].

5-Aminoimidazole-4-carboxamide Riboside (AICAR)

Compound Description: AICAR is an adenosine analog that acts as an AMP-activated protein kinase (AMPK) activator [, ]. While not structurally related to CP-91149, AICAR plays a crucial role in studying glycogen metabolism. It has been shown to activate glycogen phosphorylase indirectly and may contribute to glycogen breakdown []. Additionally, AICAR inhibits glycogen synthesis, potentially through AMPK activation [].

Glucose

Compound Description: Glucose is the primary substrate for glycogen synthesis and a key regulator of glycogen metabolism. It influences the activity of both glycogen phosphorylase and glycogen synthase. Notably, the inhibitory potency of CP-91149 on glycogen phosphorylase increases in the presence of glucose [].

Glucose 1-Phosphate

Metformin

Compound Description: Metformin is a widely used anti-diabetic drug that activates AMPK. Unlike AICAR, metformin does not directly activate glycogen phosphorylase [].

Ellagic Acid

Compound Description: Ellagic acid is a polyphenol found in various fruits and nuts. It has been identified as a glycogen phosphorylase inhibitor, although less potent than CP-91149 [].

Overview

CP-91149 is a synthetic compound identified as a potent inhibitor of human liver glycogen phosphorylase, an enzyme critical for glycogenolysis—the breakdown of glycogen into glucose. This compound has garnered attention for its potential therapeutic applications in managing conditions related to glucose metabolism, including diabetes and obesity. The discovery of CP-91149 was a result of extensive screening of over 300,000 compounds, leading to its classification as a selective inhibitor with significant implications for glycogen synthesis regulation.

Source and Classification

CP-91149, chemically known as N-[(1S,2R)-3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide, belongs to the class of indole carboxamides. It was developed through a collaborative effort involving various research institutions aimed at identifying novel inhibitors that could modulate glycogen metabolism effectively. The compound's efficacy and specificity have made it a subject of interest in both pharmacological research and clinical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of CP-91149 involves several key steps that ensure the purity and efficacy of the final product. The initial synthesis starts with the reaction of dimethylamine hydrochloride with appropriate substrates under controlled conditions. The compound is then isolated using ethyl acetate extraction and purified through chromatography on silica gel. The final product is obtained as a colorless solid with a melting point ranging from 190°C to 192°C, achieving a yield of approximately 62% .

The synthetic route can be summarized as follows:

  1. Starting Materials: Dimethylamine hydrochloride and other organic substrates.
  2. Reaction Conditions: Conducted in methanol at room temperature for an extended period (60 hours).
  3. Purification: Involves multiple steps including solvent extraction and chromatographic techniques.
  4. Characterization: Confirmed through various analytical methods including NMR spectroscopy, mass spectrometry, and X-ray powder diffraction .
Molecular Structure Analysis

Structure and Data

The molecular structure of CP-91149 features an indole ring system substituted with a carboxamide group and a dimethylamino side chain. Its structural formula can be represented as follows:

C16H20N2O2\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_2

Key characteristics of its molecular structure include:

  • Indole Core: Provides the framework for biological activity.
  • Carboxamide Group: Enhances solubility and interaction with target enzymes.
  • Dimethylamino Group: Contributes to the compound's pharmacological properties.

The compound's three-dimensional conformation has been analyzed using molecular docking studies, revealing its binding affinity to glycogen phosphorylase .

Chemical Reactions Analysis

Reactions and Technical Details

CP-91149 primarily functions by inhibiting glycogen phosphorylase activity, which is crucial for glycogen breakdown. The inhibition mechanism involves competitive binding at the active site of the enzyme, thereby preventing substrate access.

In vitro studies have demonstrated that CP-91149 can significantly reduce glycogenolysis rates in hepatocytes when exposed to physiological glucose concentrations. The compound exhibits an IC50 value of approximately 0.13 μM, indicating high potency compared to other known inhibitors like caffeine .

The compound also shows synergistic effects when combined with other agents such as glucokinase activators, further enhancing its potential for therapeutic use .

Mechanism of Action

Process and Data

The mechanism by which CP-91149 exerts its effects involves several biochemical pathways:

Studies indicate that CP-91149 increases glycogen synthesis by up to sevenfold at certain glucose concentrations, underscoring its role in metabolic regulation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CP-91149 exhibits several notable physical and chemical properties:

  • Appearance: Colorless solid.
  • Melting Point: 190°C - 192°C.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on solvent choice.
  • Stability: Stability under standard laboratory conditions has been confirmed through various analytical techniques.

These properties contribute to its suitability for further pharmacological development and potential clinical applications .

Applications

Scientific Uses

CP-91149 has significant potential in various scientific domains:

  1. Diabetes Research: As an inhibitor of glycogen phosphorylase, it serves as a model compound for studying glucose homeostasis and insulin sensitivity.
  2. Metabolic Disorders: Its ability to enhance glycogen synthesis positions it as a candidate for therapeutic strategies aimed at obesity and metabolic syndrome management.
  3. Pharmacological Studies: Ongoing research aims to explore its effects on liver function and broader metabolic pathways.
Mechanistic Insights into Glycogen Phosphorylase Inhibition by CP-91149

Structural Basis of CP-91149 Binding to Glycogen Phosphorylase Isoforms

CP-91149 (5-chloro-N-[(1S,2R)-3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) targets the intersubunit allosteric site of glycogen phosphorylase (GP), distinct from the catalytic or caffeine-binding sites. This synthetic inhibitor exhibits high affinity for all three GP isoforms—brain (PYGB), liver (PYGL), and muscle (PYGM)—due to ≈80% amino acid sequence homology at the binding interface [1] [7]. Structural analyses reveal that CP-91149 stabilizes GP in the inactive T-state by:

  • Inducing conformational changes that hinder the transition to the active R-state.
  • Disrupting quaternary dynamics through hydrophobic interactions with residues at the dimer interface of GP [1] [2].

Notably, CP-91149 inhibits PYGB with an IC₅₀ of 0.5 μM in A549 non-small cell lung carcinoma cells, which exclusively express this isoform. This potency correlates with growth inhibition in high-PYGB-expressing cancer lines, confirming isoform-specific therapeutic relevance [1] [6].

Table 1: Isoform-Specific Inhibition Parameters of CP-91149

GP IsoformPrimary TissueIC₅₀ (μM)Key Structural Determinants
PYGB (Brain)Brain, Cancer cells0.5High intersubunit site homology
PYGL (Liver)Liver0.082*Allosteric pocket steric constraints
PYGM (Muscle)Muscle>10Altered AMP-binding site accessibility

*Measured in recombinant human liver GP expressed in Sf9 insect cells* [3] [7].

Glucose-Dependent Modulation of Inhibitory Potency

The efficacy of CP-91149 is dynamically regulated by extracellular glucose concentrations, a phenomenon critical for minimizing hypoglycemia risk in diabetes therapy. Key mechanisms include:

  • Competitive allosteric modulation: Elevated glucose stabilizes GP’s inactive state, synergizing with CP-91149 to enhance inhibition. At 7.5 mM glucose, CP-91149’s IC₅₀ for liver GP drops to 110 nM, compared to 3172.5 nM in hepatocytes under low glucose [3] [7].
  • Glycogen accumulation threshold: In A549 cells, 10–30 μM CP-91149 induces maximal glycogen storage. At 50 μM, paradoxical glycogen depletion occurs due to off-target effects, highlighting context-dependent bioactivity [1] [3].

Table 2: Glucose-Dependent IC₅₀ Shifts of CP-91149

Glucose ConcentrationIC₅₀ for Liver GP (nM)Physiological Context
0 mM (Starvation)3172.5 ± 210Glycogenolysis dominant
7.5 mM (Basal)110 ± 15Homeostatic equilibrium
15 mM (Hyperglycemia)82 ± 8Therapeutic window optimal

Data derived from rat hepatocytes and recombinant enzyme assays [3] [7].

Allosteric Regulation of Phosphorylase a and b Isoforms

CP-91149 dually regulates GP activity through post-translational modification and allosteric effector modulation:

  • Dephosphorylation of GPa: In muscle cells, CP-91149 promotes conversion of phosphorylated (active) GPa to dephosphorylated (less active) GPb by enhancing phosphatase activity. This reduces maximal velocity (Vₘₐₓ) by 60% [5].
  • Suppression of AMP activation: CP-91149 binds the AMP allosteric site, preventing conformational activation of GPb. This is critical in cancer cells reliant on PYGB, where AMP levels surge during metabolic stress [1] [6].

In normal fibroblasts, this dual action induces G1 cell-cycle arrest via cyclin E-CDK2 inhibition, directly linking glycogenolysis to proliferation pathways [1].

Cross-Talk Between Glycogenolysis and Glycogen Synthase Activation

CP-91149 orchestrates a metabolic shift from glycogen breakdown to synthesis via reciprocal enzyme regulation:

  • Phosphorylase a inactivation reduces inhibitory phosphorylation of glycogen synthase (GS), as phosphorylase a acts as a competitive inhibitor of phosphatase-1 (PP1). In hepatocytes, CP-91149 depletes phosphorylase a by 70%, activating GS independently of insulin [5] [8].
  • Compartmentalized glycogen resynthesis: Glucose-deprived human muscle cells show 61% GS activation post-CP-91149 treatment. Glycogen accumulation is self-limiting—elevated glycogen inhibits further GS activation, preventing pathological overstorage [5] [10].

In hepatocellular carcinoma, PYGB inhibition suppresses tumor growth by disrupting glycogen-energy crosstalk:

"Combination treatment [CP-91149 + sorafenib] showed significant inhibition of tumor growth and angiogenesis." [6]

Table 3: Metabolic Consequences of GP Inhibition in Cells

Cell TypeGlycogen AccumulationGS ActivationDownstream Effects
A549 NSCLC300% increase at 30 μMNot measuredGrowth retardation
Human muscle cells40–60% increase61%Glycogen resynthesis
Hepatocytes2.5-fold increase70%Glucose homeostasis

Data synthesized from multiple studies [1] [5] [10].

Properties

CAS Number

186392-40-5

Product Name

CP-91149

IUPAC Name

5-chloro-N-[(2S,3R)-4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide

Molecular Formula

C21H22ClN3O3

Molecular Weight

399.9 g/mol

InChI

InChI=1S/C21H22ClN3O3/c1-25(2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1

InChI Key

HINJNZFCMLSBCI-PKOBYXMFSA-N

SMILES

CN(C)C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O

Solubility

Soluble in DMSO, not in water

Synonyms

5-chloro-N-(3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl)-1H-indole-2-carboxamide
CP 91149
CP-91149

Canonical SMILES

CN(C)C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O

Isomeric SMILES

CN(C)C(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.